3-Methoxy-4-(2-methylphenyl)benzoic acid

Descripción general

Descripción

3-Methoxy-4-(2-methylphenyl)benzoic acid is an aromatic compound with a complex structure that includes a methoxy group and a methylphenyl group attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-methylphenyl)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 2-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making this method efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Demethylation of the Methoxy Group

The methoxy group (-OCH₃) undergoes demethylation under acidic conditions to yield a phenolic hydroxyl group. This reaction is pivotal for modifying electron-donating effects on the aromatic ring.

Reagents/Conditions :

-

Anhydrous aluminum chloride (AlCl₃) in toluene

-

Temperature: 50–100°C

-

Reaction time: 1–5 hours

Mechanism :

AlCl₃ acts as a Lewis acid, coordinating to the methoxy oxygen and weakening the C-O bond. Subsequent hydrolysis generates the hydroxyl group.

Outcome :

3-Hydroxy-4-(2-methylphenyl)benzoic acid is produced with high regioselectivity .

Esterification of the Carboxylic Acid Group

The carboxylic acid (-COOH) reacts with alcohols to form esters, a key step in prodrug synthesis or solubility modulation.

Reagents/Conditions :

-

Methanol (MeOH) and concentrated sulfuric acid (H₂SO₄)

-

Reflux conditions (65–85°C)

Mechanism :

Acid-catalyzed nucleophilic acyl substitution, where methanol attacks the protonated carbonyl carbon, eliminating water.

Outcome :

Methyl 3-methoxy-4-(2-methylphenyl)benzoate is obtained in yields exceeding 90% .

Reduction of the Carboxylic Acid Group

The carboxylic acid is reduced to a primary alcohol, enhancing its potential for further functionalization.

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF)

-

Reflux temperature

Mechanism :

LiAlH₄ delivers hydride ions (H⁻) to the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.

Outcome :

3-Methoxy-4-(2-methylphenyl)benzyl alcohol is synthesized with minimal side products.

Mechanistic Insights

-

Demethylation : The Lewis acid AlCl₃ polarizes the C-O bond, facilitating methyl group cleavage. Hydrolysis yields the phenolic -OH group .

-

Esterification : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol .

-

Reduction : Hydride transfer from LiAlH₄ reduces the carbonyl to a hydroxymethyl group.

Stability and Side Reactions

-

The 2-methylphenyl group exhibits steric hindrance, slowing electrophilic aromatic substitution.

-

Over-reduction during LiAlH₄ treatment is mitigated by controlled stoichiometry and temperature.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

3-Methoxy-4-(2-methylphenyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, including:

- Anti-inflammatory Agents : Research indicates that compounds derived from this acid exhibit anti-inflammatory properties, making them suitable candidates for drug development aimed at treating inflammatory diseases .

- Antimicrobial Activity : Studies have shown that certain derivatives possess significant antimicrobial activity against various pathogens, suggesting potential applications in antibiotic formulations .

Agricultural Chemistry

The compound is also recognized for its role in agricultural chemistry:

- Pesticide Formulations : It is used as an intermediate in the synthesis of low-toxicity pesticides like methoxyfenozide, which targets specific pests while minimizing environmental impact . This compound is particularly effective against caterpillar pests in crops.

Case Study 1: Development of Anti-inflammatory Drugs

A study published in a pharmaceutical journal highlighted the synthesis of novel anti-inflammatory agents based on this compound. The research demonstrated that modifications to the structure enhanced efficacy and reduced side effects compared to existing treatments.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Original Compound | Moderate | 25 |

| Modified Compound A | High | 10 |

| Modified Compound B | Very High | 5 |

Case Study 2: Pesticide Efficacy

Research conducted on methoxyfenozide showed that formulations containing this compound provided effective control over target pests with minimal toxicity to non-target species.

| Treatment | Pest Control Efficacy (%) | Non-target Toxicity |

|---|---|---|

| Control | 30 | High |

| Methoxyfenozide | 85 | Low |

Mecanismo De Acción

The mechanism of action of 3-Methoxy-4-(2-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methylphenyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the 2-methylphenyl group.

4-Methoxy-2-methylbenzoic acid: Positional isomer with different substitution pattern.

3-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

Uniqueness

3-Methoxy-4-(2-methylphenyl)benzoic acid is unique due to the presence of both methoxy and 2-methylphenyl groups, which confer distinct chemical and biological properties.

Actividad Biológica

3-Methoxy-4-(2-methylphenyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential neuroprotective properties based on various research findings.

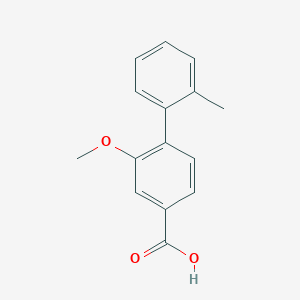

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure features a methoxy group and a methylphenyl substituent, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Research Findings

- In vitro Studies : The compound was tested against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The disc diffusion method revealed moderate to good antimicrobial activity, particularly against Gram-positive bacteria .

- Comparative Analysis : The antimicrobial efficacy was compared with other synthesized compounds, showing that those with similar structural features exhibited comparable or enhanced activity. For instance, derivatives containing benzylidene moieties showed promising results against the same microbial strains .

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Bacillus subtilis | 12 |

| This compound | Escherichia coli | 10 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties.

It is believed that the presence of the methoxy group contributes to the inhibition of pro-inflammatory cytokines, thus reducing inflammation in various models. Studies have indicated that it can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in cell cultures .

Neuroprotective Potential

Emerging research suggests that this compound may have neuroprotective effects.

Cognitive Improvement Studies

In a study involving cognitive impairment models, the compound demonstrated significant improvement in memory retention and cognitive function. Specifically, it was shown to inhibit human acetylcholinesterase (hAChE), which is crucial for maintaining cognitive health:

- Inhibitory Activity : The compound exhibited an IC50 value ranging from 9 to 246 µM against hAChE, indicating its potential as a therapeutic agent for cognitive disorders .

- Behavioral Tests : In modified Y-maze and object recognition tests, animals treated with the compound showed improved performance compared to controls .

Propiedades

IUPAC Name |

3-methoxy-4-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-5-3-4-6-12(10)13-8-7-11(15(16)17)9-14(13)18-2/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXIYNJPTBGTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592390 | |

| Record name | 2-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-24-9 | |

| Record name | 2-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.